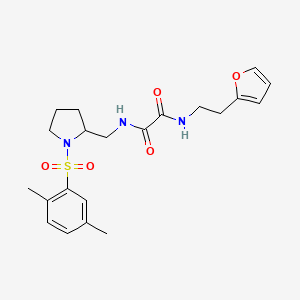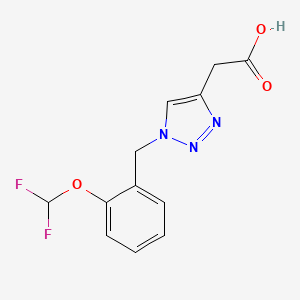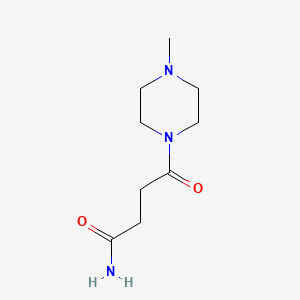
4-(4-Methylpiperazin-1-yl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Precursor Applications
- Synthesis of Imatinib Precursors : The compound is used in the synthesis of key intermediates like 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, crucial for producing imatinib, a significant pharmaceutical (Koroleva et al., 2012).
- Intermediate in Drug Synthesis : It serves as an intermediate in synthesizing various pharmacologically active compounds, demonstrating its versatility in drug development (Konovalenko et al., 2022).
Pharmacological Studies
- Anticancer Activity : 4-(4-Methylpiperazin-1-yl)-4-oxobutanamide derivatives have shown significant in vitro and in vivo anticancer activity, indicating their potential in cancer treatment (Jiang et al., 2007).
- Neurochemical Research : Derivatives of this compound have been studied for their potential effects on central nervous system receptors, contributing to neurochemical research (Liégeois et al., 1994).
Chemical Properties and Reactions
- Catechol Oxidase Models : The compound has been used in synthesizing less symmetrical dicopper(II) complexes to model the active site of type 3 copper proteins, aiding in understanding enzyme mechanisms (Merkel et al., 2005).
Applications in Imaging and Diagnostic
- PET Imaging Agent Synthesis : It has been utilized in the synthesis of novel PET imaging agents, contributing to advancements in medical imaging technologies (Wang et al., 2018).
Antimicrobial and Antioxidant Studies
- Antimicrobial Activities : Derivatives of 4-(4-Methylpiperazin-1-yl)-4-oxobutanamide have been synthesized and evaluated for their antimycobacterial activity, showing potential as antimicrobial agents (Patel et al., 2014).
- Antioxidant Activities : Studies have also explored its role in synthesizing compounds with significant antioxidant activities, contributing to research in oxidative stress and related disorders (Özil et al., 2018).
Orientations Futures
Mécanisme D'action
Target of Action
It has been found to interact withCandidapepsin-2 in yeast and Cathepsin L2 in humans . These enzymes play crucial roles in protein degradation and processing, which are essential for cellular function and homeostasis.
Mode of Action
The exact mode of action of 4-(4-Methylpiperazin-1-yl)-4-oxobutanamide is not fully understood. It is believed to interact with its targets, possibly inhibiting their enzymatic activity, which could lead to changes in protein degradation and processing. This could potentially affect various cellular functions and pathways .
Biochemical Pathways
Disruption of these pathways could have downstream effects on cellular function and homeostasis .
Result of Action
Given its potential targets, it may influence protein degradation and processing, which could have various effects on cellular function and homeostasis .
Propriétés
IUPAC Name |
4-(4-methylpiperazin-1-yl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-11-4-6-12(7-5-11)9(14)3-2-8(10)13/h2-7H2,1H3,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQICGXPMCVNDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-yl)-4-oxobutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

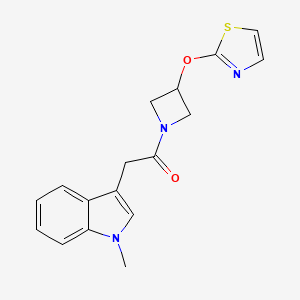
![Benzyl (2'-cyano-3'-fluoro-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B2773413.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2773414.png)


![methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2773419.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2773421.png)
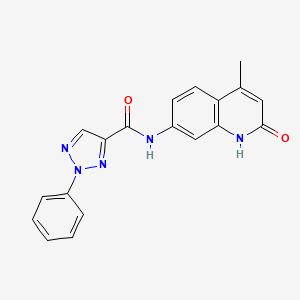
![N-isobutyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2773426.png)
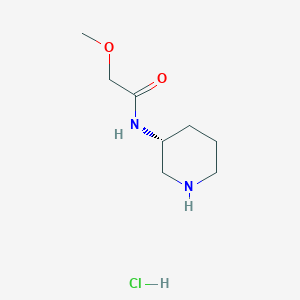
![N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2773428.png)
